Bromosporine

Catalog No.
S548936
CAS No.
M.F
C17H20N6O4S
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromosporine

Product Name

Bromosporine

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Bromosporine

Canonical SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

Description

The exact mass of the compound Bromosporine is 404.12667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromosporine as a Probe for Bromodomain Function

Bromodomains are protein domains that recognize specific chemical modifications on histones, which are the spools that DNA wraps around inside cells. By binding to these modifications, bromodomains help regulate gene expression. Bromosporine acts as a selective inhibitor of bromodomains, meaning it can block their interaction with histones. This makes bromosporine a powerful tool for researchers to study the function of bromodomains in various biological processes.

Researchers can utilize bromosporine to:

  • Identify genes regulated by specific bromodomains: By treating cells with bromosporine and then analyzing changes in gene expression, scientists can identify genes whose expression is dependent on bromodomain activity. "Epigenetic Regulation of Cancer in Response to Chemotherapy: "
  • Understand the role of bromodomains in diseases: By studying the effects of bromosporine in disease models, researchers can gain insights into how bromodomain dysfunction might contribute to various diseases, including cancer. "Approaching Complex Diseases: Network-Based Pharmacology and Systems Biology"

Bromosporine as a Starting Point for Drug Discovery

Due to its ability to inhibit bromodomains, bromosporine has served as a starting point for the development of new drugs. Researchers can use the structure of bromosporine to design and synthesize more potent and selective bromodomain inhibitors. These new drugs hold promise for treating various diseases where bromodomain activity plays a role, such as cancer and inflammatory disorders.

Here's how bromosporine aids in drug discovery:

  • Development of selective bromodomain inhibitors: By modifying the structure of bromosporine, researchers can create molecules that target specific bromodomains while minimizing unwanted effects on other proteins. "Chemical Epigenetics"
  • Understanding the therapeutic potential of bromodomain inhibition: Studying the effects of bromosporine and its derivatives in preclinical models can provide valuable insights into the potential benefits and risks of targeting bromodomains for therapeutic purposes. "Platform Technologies in Drug Discovery and Validation"

Bromosporine is a small molecule inhibitor classified as a bromodomain and extraterminal domain inhibitor. Its chemical structure is defined by the formula C17H20N6O4SC_{17}H_{20}N_{6}O_{4}S and it is primarily known for its ability to interact with bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and other proteins. This interaction plays a crucial role in various biological processes, including gene regulation, chromatin remodeling, and cellular signaling pathways . Bromosporine has gained attention for its potential therapeutic applications, particularly in cancer and viral infections.

Bromosporine acts as a competitive inhibitor of bromodomains. It binds to the acetyl-lysine binding pocket of these domains, preventing the interaction with acetylated histone tails. This disrupts the recruitment of proteins to chromatin, thereby affecting gene expression []. Studies suggest that Bromosporine can target various bromodomains, including BRD2, BRD3, BRD4, and CECR2, with high affinity [].

Information regarding the specific toxicity and hazards of Bromosporine is limited. As with any research chemical, it should be handled with caution following standard laboratory safety protocols. Due to the presence of a sulfonamide group, there's a possibility of allergic reactions in some individuals [].

Current Research and Applications

Bromosporine is a relatively new research compound, but it has already shown promise in various areas:

  • Cancer Research: Studies suggest that Bromosporine can arrest cell cycle progression and induce apoptosis (programmed cell death) in cancer cells []. This makes it a potential candidate for developing new cancer therapies.
  • HIV Research: Bromosporine has been shown to increase the phosphorylation of a protein called CDK9, which can potentially reactivate latent HIV-1 from its dormant state []. This could be a valuable tool in HIV eradication research.
  • Epigenetics Research: By inhibiting bromodomains, Bromosporine allows researchers to study the role of chromatin modifications in various cellular processes []. This can provide insights into the development of various diseases.
That facilitate its synthesis and functionalization. The synthesis typically involves the reaction of amines with methanesulfonyl chloride to form sulfonamide derivatives, followed by further reactions to yield the final bromosporine compound. In one reported method, the synthesis involves the coupling of specific boronic acids with chlorides under palladium catalysis, highlighting its versatility in organic synthesis .

Bromosporine exhibits significant biological activity as an inhibitor of bromodomains, particularly affecting proteins involved in transcriptional regulation like BRD4 and BRD9. It has been shown to reactivate latent HIV-1 replication in vitro, indicating its potential use in treating HIV infections . Additionally, bromosporine has been characterized for its ability to modulate histone acetylation levels and influence cell signaling pathways through the inhibition of bromodomain-containing proteins .

The synthesis of bromosporine can be achieved through various methods:

  • Palladium-Catalyzed Coupling: This method involves the reaction of specific chlorides with boronic acids in a solvent mixture under heat, which allows for the formation of complex structures characteristic of bromosporine .
  • Sulfonamide Formation: The reaction between an amine and methanesulfonyl chloride followed by purification steps leads to the production of bromosporine .
  • Continuous Flow Synthesis: Recent advancements include continuous flow methods that enhance efficiency and yield in producing bromosporine analogs .

Bromosporine has several applications across different fields:

  • Cancer Therapy: As a bromodomain inhibitor, it is being explored for its potential to disrupt cancer cell proliferation by targeting epigenetic regulators.
  • HIV Treatment: Its ability to reactivate latent HIV-1 makes it a candidate for therapeutic strategies aimed at eradicating viral reservoirs.
  • Research Tool: Bromosporine serves as a valuable chemical probe for studying bromodomain functions and interactions within cellular contexts .

Studies have demonstrated that bromosporine interacts with various bromodomains, leading to significant biological effects. For instance, it has been shown to accelerate the recovery of BRD4 from chromatin in fluorescence recovery after photobleaching experiments, indicating its potent action in displacing these proteins from their chromatin binding sites . Furthermore, interaction studies have revealed that bromosporine can modulate phosphorylation states of key regulatory proteins such as CDK9, which is involved in transcriptional elongation .

Bromosporine belongs to a class of compounds known as bromodomain inhibitors. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
JQ1Selective inhibitor of BET family proteinsFirst identified BET inhibitor
I-BRD9Selective probe for BRD9Focused on BRD9 inhibition
BI-9564Targets BRD7 and BRD9Inhibits specific bromodomain interactions
OF-1Inhibits BRPF2/BRPF3Synergistic effects with metabolic pathways

Bromosporine is unique due to its broad-spectrum activity against multiple bromodomains compared to other inhibitors that may target specific members of the family. Its dual role in both cancer therapy and viral reactivation further distinguishes it from other compounds within this category .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

404.12667431 g/mol

Monoisotopic Mass

404.12667431 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Bromosporine

Dates

Modify: 2023-08-15
1: Zdrowowicz M, Chomicz L, Miloch J, Wiczk J, Rak J, Kciuk G, Bobrowski K. Reactivity pattern of bromonucleosides induced by 2-hydroxypropyl radicals: photochemical, radiation chemical, and computational studies. J Phys Chem B. 2015 Jun 4;119(22):6545-54. doi: 10.1021/acs.jpcb.5b01904. Epub 2015 May 26. PubMed PMID: 25971814.
2: Steklov MY, Tararov VI, Romanov GA, Mikhailov SN. Facile synthesis of 8-azido-6-benzylaminopurine. Nucleosides Nucleotides Nucleic Acids. 2011 Jul-Aug;30(7-8):503-11. doi: 10.1080/15257770.2011.602655. PubMed PMID: 21888542.
3: Andrei M, Bjørnstad V, Langli G, Rømming C, Klaveness J, Taskén K, Undheim K. Stereoselective preparation of (RP)-8-hetaryladenosine-3',5'-cyclic phosphorothioic acids. Org Biomol Chem. 2007 Jul 7;5(13):2070-80. Epub 2007 May 29. PubMed PMID: 17581650.
4: Champeil E, Pradhan P, Lakshman MK. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides. J Org Chem. 2007 Jul 6;72(14):5035-45. Epub 2007 Jun 9. PubMed PMID: 17559269; PubMed Central PMCID: PMC2548296.
5: Dai Q, Xu D, Lim K, Harvey RG. Efficient syntheses of C(8)-aryl adducts of adenine and guanine formed by reaction of radical cation metabolites of carcinogenic polycyclic aromatic hydrocarbons with DNA. J Org Chem. 2007 Jun 22;72(13):4856-63. Epub 2007 May 27. PubMed PMID: 17530898.
6: Russo M, Jimenez LB, Mulazzani QG, D'Angelantonio M, Guerra M, Miranda MA, Chatgilialoglu C. Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry. 2006 Oct 10;12(29):7684-93. PubMed PMID: 16823787.
7: Johnson F, Bonala R, Tawde D, Torres MC, Iden CR. Efficient synthesis of the benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and their direct incorporation into DNA. Chem Res Toxicol. 2002 Dec;15(12):1489-94. PubMed PMID: 12482230.
8: Véliz EA, Beal PA. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. J Org Chem. 2001 Dec 14;66(25):8592-8. PubMed PMID: 11735542.
9: Janeba Z, Holý A. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids. 2001 Apr-Jul;20(4-7):1103-6. PubMed PMID: 11562965.
10: Bodepudi V, Shibutani S, Johnson F. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chem Res Toxicol. 1992 Sep-Oct;5(5):608-17. PubMed PMID: 1445999.

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